3-bromo-1-propyl-1H-pyrazol-4-amine 3-bromo-1-propyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659636
InChI: InChI=1S/C6H10BrN3/c1-2-3-10-4-5(8)6(7)9-10/h4H,2-3,8H2,1H3
SMILES:
Molecular Formula: C6H10BrN3
Molecular Weight: 204.07 g/mol

3-bromo-1-propyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC14659636

Molecular Formula: C6H10BrN3

Molecular Weight: 204.07 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1-propyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C6H10BrN3
Molecular Weight 204.07 g/mol
IUPAC Name 3-bromo-1-propylpyrazol-4-amine
Standard InChI InChI=1S/C6H10BrN3/c1-2-3-10-4-5(8)6(7)9-10/h4H,2-3,8H2,1H3
Standard InChI Key BLZGSWIZWUAGKT-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C(=N1)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named 3-bromo-1-propyl-1H-pyrazol-4-amine under IUPAC guidelines, reflecting its substituent positions: a bromine atom at position 3, a propyl group at position 1, and an amino group at position 4. Its canonical SMILES representation (CCCN1C=C(C(=N1)Br)N) encodes the connectivity of the pyrazole ring, while the InChIKey (BLZGSWIZWUAGKT-UHFFFAOYSA-N) provides a unique identifier for its stereochemical structure.

Structural Differentiation from Isomeric Forms

A structurally related compound, 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine (PubChem CID 7019326), shares the same molecular formula (C₆H₁₀BrN₃) but differs in substituent arrangement. In this isomer, the bromine occupies the pyrazole’s 4-position, and the propylamine chain is attached to the 1-position . The distinct InChIKeys of the two compounds (BLZGSWIZWUAGKT vs. UMQTYNMMQRQZLZ) confirm their structural uniqueness .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-bromo-1-propyl-1H-pyrazol-4-amine typically involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Bromination: Electrophilic substitution using brominating agents (e.g., N-bromosuccinimide) at the pyrazole’s 3-position.

  • Alkylation: Introduction of the propyl group via reaction with 1-bromopropane or similar alkylating agents.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 3-position.

  • Amino Group Stability: Preventing oxidation or side reactions during alkylation.
    Purification often requires column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Table 1 summarizes the compound’s key properties:

PropertyValue/DescriptionSource
Molecular FormulaC₆H₁₀BrN₃
Molecular Weight204.07 g/mol
XLogP3~1.2 (estimated)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (2 ring N, 1 NH₂)
Rotatable Bonds3 (propyl chain)

Solubility data remains unreported, but analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water .

Future Research Directions

  • Activity Profiling: Systematic evaluation of COX-2, IL-6, and antimicrobial target inhibition.

  • Derivatization: Synthesis of sulfonamide or carboxamide analogs to enhance bioavailability.

  • Toxicology Studies: Acute and chronic toxicity assessments in model organisms.

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